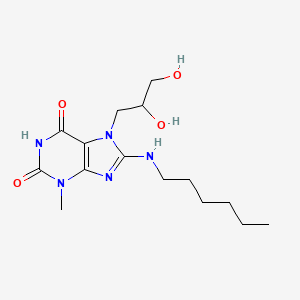
(2-Methylthiazol-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylthiazol-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound characterized by its multi-ring structure and incorporation of both nitrogen and sulfur heteroatoms
Wirkmechanismus
Biochemical Pathways
Without specific information about the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Given its structural similarity to other heterocyclic compounds, it may influence a variety of pathways involved in cellular signaling, metabolism, or gene expression .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its specific targets and mode of action. Without this information, it’s challenging to predict the exact effects of the compound. Based on its structural features, it might have potential therapeutic effects such as anti-inflammatory, antitumor, or antimicrobial activities .
Vorbereitungsmethoden
The synthesis of (2-Methylthiazol-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone involves multiple steps:
Synthetic Routes: : Typically, the process begins with the preparation of the thiazole ring via cyclization of an appropriate precursor. The pyrrolidine ring is separately synthesized and coupled with a trifluoromethylpyridinyl group. The two major fragments are then linked via nucleophilic substitution or amide bond formation.
Reaction Conditions: : These reactions require precise control of temperature, pH, and the presence of specific catalysts. In industrial settings, conditions such as high-pressure reactors and automated synthesizers may be used to optimize yield and purity.
Industrial Production Methods: : Large-scale synthesis typically employs continuous flow reactors to maintain consistent conditions and maximize throughput. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are essential to ensure the final product's purity.
Analyse Chemischer Reaktionen
(2-Methylthiazol-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone exhibits diverse chemical reactivity:
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the thiazole ring.
Reduction: : Reduction reactions typically target the carbonyl group adjacent to the pyrrolidine ring.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur at various sites on the molecule.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halogenating agents (bromine, chlorine), nucleophiles (amines, alcohols).
Major Products Formed: : These reactions can lead to various derivatives with altered pharmacological or material properties, expanding the utility of the parent compound in research and applications.
Wissenschaftliche Forschungsanwendungen
This compound has a broad spectrum of research applications:
Chemistry: : Its unique structure makes it a valuable scaffold in the design of new molecules with potential catalytic or binding properties.
Biology: : In biological studies, it may act as a probe to investigate enzyme activities or receptor-ligand interactions.
Medicine: : There is potential for this compound or its derivatives to be developed as pharmaceuticals, particularly in areas requiring modulation of biochemical pathways.
Industry: : It could be used in material sciences to create new polymers or as a precursor in the synthesis of complex organic materials.
Vergleich Mit ähnlichen Verbindungen
Comparing (2-Methylthiazol-4-yl)(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)methanone to similar compounds highlights its uniqueness:
Similar Compounds
(2-Methylthiazol-4-yl)(3-((3-trifluoromethylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone: : Similar structure but differing in the position of trifluoromethyl substitution, impacting its reactivity and interactions.
(2-Methylthiazol-4-yl)(3-((4-fluoropyridin-2-yl)oxy)pyrrolidin-1-yl)methanone: : Variation in the halogen substituent, affecting its chemical and biological properties.
This compound's multifaceted nature ensures its ongoing relevance in scientific research and industrial applications. From synthetic routes to potential pharmaceutical development, its versatility is apparent in every aspect.
Eigenschaften
IUPAC Name |
(2-methyl-1,3-thiazol-4-yl)-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2S/c1-9-20-12(8-24-9)14(22)21-5-3-11(7-21)23-13-6-10(2-4-19-13)15(16,17)18/h2,4,6,8,11H,3,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBUMFUJDOJQHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(benzo[d]thiazol-2-yl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2888305.png)

![N-benzyl-2-({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2888307.png)
![8-(tert-butyl)-N-(2-(4-fluorophenoxy)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2888312.png)
![N-(2-fluorophenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2888313.png)
![Tert-butyl 2-[(2-chloro-5-methylsulfanylbenzoyl)amino]-2-cyanoacetate](/img/structure/B2888314.png)


![2-{[4-(Methylthio)benzyl]amino}ethanol hydrochloride](/img/new.no-structure.jpg)
![8-cyclohexyl-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888319.png)
![Methyl 1,5-dibenzyl-3-(2-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2888323.png)
![3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2888324.png)

![3-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2888327.png)
